1-(6-Aminobenzo[d]oxazol-2-yl)ethanone
Description
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
1-(6-amino-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C9H8N2O2/c1-5(12)9-11-7-3-2-6(10)4-8(7)13-9/h2-4H,10H2,1H3 |
InChI Key |
QBSNTLVWTYEIOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Amino-4-aminophenol with Acetic Anhydride
One common approach starts with 2-amino-4-aminophenol or its protected derivatives. The phenolic and amino groups undergo cyclization with acetic anhydride or acetylating agents to form the benzooxazole ring bearing the acetyl group at the 2-position.
- Reaction conditions: Reflux in solvents such as acetonitrile or dichloromethane.
- Mechanism: The amino group attacks the acetyl carbonyl, followed by intramolecular cyclization with the phenol to form the oxazole ring.
- Outcome: Formation of this compound with the amino group retained at the 6-position.
This method is analogous to the synthesis of 1-(6-chlorobenzo[d]oxazol-2-yl)ethanone, where the chlorine substituent is replaced by an amino group via nucleophilic substitution or reduction of a nitro precursor.
Reduction of 6-Nitrobenzo[d]oxazol-2-yl Acetyl Derivatives
Another route involves:
- Synthesis of 6-nitrobenzo[d]oxazol-2-yl ethanone derivatives by cyclization of 2-amino-5-nitrophenol with acetylating agents.
- Subsequent reduction of the nitro group to the amino group using catalytic hydrogenation or chemical reducing agents (e.g., SnCl2, Fe/HCl).
This two-step approach allows for the introduction of the amino group at the 6-position after ring formation.
- Yields: High yields (~90-97%) reported for the nitro intermediate.
- Reduction conditions: Mild hydrogenation or chemical reduction at room temperature or slightly elevated temperatures.
One-Pot Synthesis Using Orthocarbonate or Dichlorodiaryloxymethane Reagents
A versatile one-pot method reported for substituted 2-aminobenzoxazoles involves:
- Reacting 2-aminophenol derivatives with primary amines in the presence of tetraalkyl or tetraaryl orthocarbonates or 1,1-dichlorodiaryloxymethane compounds.
- Mild reaction conditions, often at room temperature or up to 80 °C.
- This method allows direct formation of the 2-aminobenzoxazole core with various substituents, including the acetyl group at the 2-position and amino group at the 6-position.
This approach is advantageous for its operational simplicity and broad substrate scope.
Acetylation of 6-Aminobenzo[d]oxazole
Alternatively, starting from 6-aminobenzo[d]oxazole, direct acetylation at the 2-position can be achieved by:
- Reaction with acetyl chloride or acetic anhydride in the presence of a base such as triethylamine.
- Reflux or room temperature conditions depending on the reactivity.
- Purification by recrystallization or chromatography.
This method is straightforward but requires availability of the 6-aminobenzo[d]oxazole precursor.
Representative Reaction Conditions and Yields
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization of 2-amino-4-aminophenol | 2-amino-4-aminophenol | Acetic anhydride | Reflux in acetonitrile or DCM | 70-85 | Direct ring formation with acetyl group |
| Reduction of 6-nitro derivative | 2-amino-5-nitrophenol | Acetic anhydride, then catalytic hydrogenation | Cyclization at 120 °C; reduction at RT | 90-97 (nitro intermediate) | Two-step process, high purity |
| One-pot orthocarbonate method | 2-aminophenol + amine | Tetraalkyl orthocarbonate | RT to 80 °C, mild base | 60-80 | Versatile, mild conditions |
| Acetylation of 6-aminobenzo[d]oxazole | 6-aminobenzo[d]oxazole | Acetyl chloride or acetic anhydride | RT or reflux with base | 75-90 | Requires precursor availability |
Analytical and Purification Techniques
- Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress.
- Purification: Recrystallization from ethanol or column chromatography on silica gel.
- Characterization: Confirmed by IR spectroscopy (NH2, C=O, aromatic C-H), 1H NMR, and mass spectrometry.
- Yields: Generally good to excellent, depending on method and scale.
Summary of Research Findings
- The cyclization of appropriately substituted aminophenols with acetylating agents remains the most direct and widely used method.
- Reduction of nitro precursors provides a reliable route to the amino-substituted benzooxazole.
- One-pot methods using orthocarbonates offer operational simplicity and mild conditions, suitable for diverse derivatives.
- Industrial synthesis may employ continuous flow and optimized catalysts to improve yield and purity.
- The choice of method depends on available starting materials, desired scale, and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
1-(6-Aminobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
1-(6-Aminobenzo[d]oxazol-2-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-Aminobenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoxazole Ring
1-(Benzo[d]oxazol-2-yl)ethanone (CAS: 122433-29-8)
- Structure: Lacks the 6-amino group.
- Key Differences: The absence of the amino group reduces hydrogen-bonding capacity and electron-donating effects. This compound was utilized in rhodium-catalyzed enantioselective additions of arylboronic acids, achieving high yields (~90%) in toluene solvent .
- Molecular Weight : 161.16 g/mol (vs. 176.17 g/mol for the target compound).
1-(5-Bromobenzo[d]oxazol-2-yl)ethanone (CAS: 1482363-78-9)
- Structure: Features a bromine atom at the 5-position instead of the 6-amino group.
(E)-1-(6-Methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone oxime
- Structure: Contains a 6-methoxy group and an oxime-functionalized ethanone chain.
- Key Differences: The methoxy group and oxime moiety contribute to competitive xanthine oxidase (XO) inhibition (IC₅₀ = 3.7 μM), comparable to allopurinol (IC₅₀ = 2.9 μM) . The amino group in the target compound may offer alternative binding modes in enzyme inhibition.
Heterocyclic Core Modifications
1-(2-Aminobenzo[d]thiazol-6-yl)ethanone
- Structure : Replaces the benzoxazole oxygen with sulfur (benzothiazole core).
- Key Differences : Sulfur’s larger atomic size and lower electronegativity alter electronic distribution. This compound’s collision cross-section and pharmacokinetics may differ significantly .
1-(4-Methyloxazol-2-yl)ethanone (CAS: 90892-97-0)
- Structure : A simpler oxazole derivative without a fused benzene ring.
Functional Group Additions
(E)-1-(6-Methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone oxime
- Activity : Demonstrated anti-inflammatory effects in MSU-crystal-induced gout models by inhibiting NLRP3 inflammasome pathways .
- Comparison: The target compound’s amino group could enhance hydrogen-bonding interactions with inflammatory targets, though this requires experimental validation.
1-(6-Amino-1,3-benzodioxol-5-yl)ethanone
- Structure : Incorporates a 1,3-benzodioxole moiety instead of benzoxazole.
Enzyme Inhibition
- Xanthine Oxidase (XO) Inhibition: Methoxy-substituted benzoxazole ethanones (e.g., IC₅₀ = 3.7 μM) outperform non-substituted variants . The amino group in the target compound may compete with methoxy for active-site binding.
- CYP51 Inhibition: Pyridine-based ethanones (e.g., UDO) inhibit Trypanosoma cruzi CYP51, suggesting structural motifs for antiparasitic drug development .
Cytotoxicity
- Benzimidazole Derivatives: 2-(Aryl)-1-(1H-benzo[d]imidazol-1-yl)ethanone derivatives exhibit cytotoxicity against HCT-116 and MCF-7 cell lines .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP* | Solubility |
|---|---|---|---|
| 1-(6-Aminobenzo[d]oxazol-2-yl)ethanone | 176.17 | ~1.2 | Moderate |
| 1-(5-Bromobenzo[d]oxazol-2-yl)ethanone | 240.05 | ~2.8 | Low |
| 1-(Benzo[d]oxazol-2-yl)ethanone | 161.16 | ~1.5 | Moderate |
*Predicted using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
